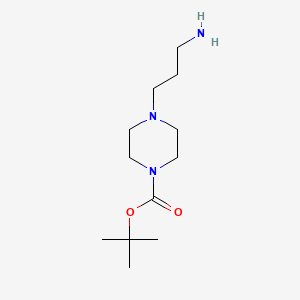

Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLCYLFCLQPLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590792 | |

| Record name | tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373608-48-1 | |

| Record name | tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butyloxycarbonyl-4-(3-aminopropyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate, a key building block in modern pharmaceutical research and development. This document collates available data on its chemical and physical characteristics, safety and handling, and typical synthetic and analytical methodologies.

Core Chemical and Physical Properties

This compound is a bifunctional molecule featuring a Boc-protected piperazine and a primary aminopropyl group. This structure makes it a valuable linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2] Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 373608-48-1 | [2][3][4] |

| Molecular Formula | C12H25N3O2 | [2][3] |

| Molecular Weight | 243.35 g/mol | [2][3] |

| Appearance | Colorless to White to Yellow Liquid or Solid | [5] |

| Melting Point | ~45-50 °C | [6] |

| Boiling Point (Predicted) | 339.6 ± 37.0 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.042 ± 0.06 g/cm³ (20 °C) | |

| IUPAC Name | This compound | [5] |

| Purity | Typically >97% | [5][7] |

| Solubility | Soluble in organic solvents such as ethanol and chloroform. | [6] |

Synthesis and Purification

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible and commonly employed synthetic route involves the reductive amination of a Boc-protected piperazine with a suitable three-carbon aldehyde bearing a protected amino group, followed by deprotection. An alternative approach is the alkylation of Boc-piperazine with a 3-halopropylamine derivative. A representative protocol based on related syntheses is outlined below.

Experimental Protocol: Representative Synthesis

Reaction: Reductive amination of tert-butyl piperazine-1-carboxylate with 3-aminopropionaldehyde diethyl acetal followed by hydrolysis.

Materials:

-

Tert-butyl piperazine-1-carboxylate

-

3-aminopropionaldehyde diethyl acetal

-

Sodium triacetoxyborohydride

-

Dichloroethane (DCE)

-

Aqueous HCl

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., dichloromethane/methanol/triethylamine)

Procedure:

-

To a solution of tert-butyl piperazine-1-carboxylate (1 equivalent) and 3-aminopropionaldehyde diethyl acetal (1.1 equivalents) in dichloroethane, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

The acetal protecting group is then hydrolyzed by treatment with aqueous HCl.

-

The resulting product is purified by column chromatography on silica gel using a gradient of dichloromethane/methanol with a small percentage of triethylamine to afford the pure this compound.

Note: This is a representative protocol. Reaction conditions, stoichiometry, and purification methods may need to be optimized.

Diagram 1: Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of the target compound.

Spectroscopic and Analytical Characterization

Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following analytical techniques would be employed for its characterization.

Table 2: Expected Analytical and Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperazine ring protons (multiplets, ~2.3-3.4 ppm), and the aminopropyl chain protons (multiplets, ~1.6-2.8 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and multiple signals for the piperazine and propyl chain carbons. |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z 244.2020. |

| HPLC (Purity) | A single major peak on a suitable C18 column with a mobile phase of acetonitrile and water (with TFA or formic acid). Purity is typically determined by the peak area percentage. |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

While a specific validated method for this compound is not published, a general method for piperazine-containing compounds can be adapted.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 or equivalent with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

Diagram 2: Analytical Workflow

Caption: A typical workflow for the analytical characterization of the final product.

Safety and Handling

Table 3: Safety Information

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H319: Causes serious eye irritation. | |

| H335: May cause respiratory irritation. |

Source: [5]

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Store in a tightly sealed container in a cool, dry place.

-

Keep in a dark place under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C for long-term storage.[5]

-

Direct contact may cause irritation and allergic reactions.[6][7]

-

The environmental impact has not been thoroughly studied, so it should be handled and disposed of according to environmental protection principles.[6][7]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of biologically active compounds.[6][7] Its primary application is in the field of medicinal chemistry, particularly in the construction of PROTACs.[1][2] The primary amine provides a reactive handle for conjugation to a linker, while the Boc-protected piperazine can be deprotected to allow for further functionalization. This dual functionality makes it a versatile building block for creating complex molecules with therapeutic potential, such as anti-tumor drugs.[7]

Diagram 3: Role in PROTAC Assembly

Caption: Illustrates the role of the title compound in linking key components of a PROTAC.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on publicly available data and may not be exhaustive. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound - CAS:373608-48-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. 373608-48-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 373608-48-1 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. biosynce.com [biosynce.com]

In-Depth Technical Guide: Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate (CAS: 373608-48-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate, a versatile building block in medicinal chemistry, with a particular focus on its application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a bifunctional molecule featuring a Boc-protected piperazine and a primary amine. This structure makes it an ideal component for covalent modifications and extensions in the synthesis of complex molecules.

| Property | Value | Source |

| CAS Number | 373608-48-1 | - |

| Molecular Formula | C12H25N3O2 | [1] |

| Molecular Weight | 243.35 g/mol | [1] |

| Appearance | Colorless to white to yellow liquid or solid | [2] |

| Melting Point | ~45-50 °C (predicted) | [2] |

| Boiling Point | 339.6 ± 37.0 °C (predicted) | [2] |

| Density | 1.042 ± 0.06 g/cm³ (predicted) | [2] |

| Solubility | Soluble in organic solvents such as ethanol and chloroform. | [2] |

| Storage | Store in a dark place under an inert atmosphere at 2-8 °C. | [2] |

Synthesis and Characterization

While specific, detailed, and publicly available experimental protocols for the synthesis of this compound are limited, a general synthetic approach can be outlined. The synthesis typically involves the alkylation of a Boc-protected piperazine with a suitable three-carbon synthon containing a protected amine, followed by deprotection.

A representative, though not specific, synthesis may involve:

-

Reaction of 1-Boc-piperazine with a 3-halopropylamine derivative (e.g., N-(3-bromopropyl)phthalimide).

-

Subsequent deprotection of the amine, for instance, through hydrazinolysis to remove the phthalimide group.

Characterization:

-

¹H NMR: Signals corresponding to the tert-butyl protons, piperazine ring protons, and the propyl chain protons.

-

¹³C NMR: Resonances for the carbons of the tert-butyl group, the piperazine ring, and the propyl chain.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.

Researchers are advised to acquire and interpret spectral data upon synthesis or purchase to confirm identity and purity.

Applications in Drug Discovery: The PROTAC Linker

The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1]

A PROTAC molecule consists of three components:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

This compound serves as a versatile starting point for the linker component. The primary amine allows for covalent attachment to a POI ligand or an E3 ligase ligand, while the Boc-protected piperazine can be deprotected to reveal a secondary amine for further functionalization or coupling to the other end of the PROTAC.

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a linker component.

References

A Comprehensive Technical Guide to Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate, a key building block in modern pharmaceutical research and development. This document details its physicochemical properties, synthesis protocols, and its significant role as a versatile intermediate, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Data

This compound is a piperazine derivative widely utilized in organic synthesis. Its key quantitative data are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₂₅N₃O₂ | [1][2][3][4] |

| Molecular Weight | 243.35 g/mol | [1][2][3][4][5] |

| CAS Number | 373608-48-1 | [1][2][3] |

| Appearance | White crystal or crystalline powder | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are detailed experimental protocols derived from established methodologies.

General Synthesis from Piperazine Precursors

A common laboratory-scale synthesis involves a multi-step process starting from commercially available piperazine derivatives.

Experimental Protocol:

-

Boc Protection of Piperazine: React piperazine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to yield tert-butyl piperazine-1-carboxylate.

-

Alkylation: The protected piperazine is then alkylated with a 3-carbon synthon containing a masked amino group, such as 1-bromo-3-chloropropane, followed by nucleophilic substitution with an amine source (e.g., potassium phthalimide).

-

Deprotection: Finally, the phthalimide group is removed using hydrazine hydrate to release the primary amine, yielding the target compound.

Synthesis via Reductive Amination

An alternative approach involves the reductive amination of a suitable aldehyde with a piperazine derivative.

Experimental Protocol:

-

Preparation of Aldehyde: Synthesize or procure 3-(tert-butoxycarbonylamino)propanal.

-

Reductive Amination: React 1-Boc-piperazine with 3-(tert-butoxycarbonylamino)propanal in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB).

-

Acidic Deprotection: The Boc group on the propyl chain is selectively removed under mild acidic conditions to yield this compound.

A generalized workflow for the synthesis is depicted in the following diagram.

Applications in Drug Development

The primary application of this compound in drug development is as a bifunctional linker in the synthesis of PROTACs.[4][6]

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][6] The linker, for which this molecule serves as a precursor, is a critical component that connects the target protein ligand to the E3 ligase ligand. The length and chemical nature of the linker are crucial for the efficacy of the PROTAC.

The general mechanism of action for a PROTAC is illustrated below.

Role in Modulating Cellular Signaling

While specific signaling pathways for this compound are not extensively documented, piperazine derivatives are known to modulate various cellular pathways.[7] These include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascades, which are crucial in cell proliferation, inflammation, and immune responses.[7] Furthermore, piperazine moieties are common in compounds targeting dopaminergic and serotonergic receptors, indicating their potential to influence neurological pathways.[8]

Safety and Handling

While detailed toxicological studies are not widely published, standard laboratory safety precautions should be observed when handling this compound. Direct contact may cause skin and eye irritation.[1][5] It is recommended to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Store the compound under an inert atmosphere at 2–8 °C.[5]

This guide serves as a foundational resource for professionals engaged in pharmaceutical research and development. The versatility and utility of this compound make it a valuable tool in the synthesis of novel therapeutic agents.

References

- 1. biosynce.com [biosynce.com]

- 2. This compound - CAS:373608-48-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. 373608-48-1|this compound|BLD Pharm [bldpharm.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. chembk.com [chembk.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. The document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathways to facilitate a comprehensive understanding of the synthetic processes.

Introduction

This compound is a valuable bifunctional molecule incorporating a protected piperazine moiety and a primary aliphatic amine. This structure makes it a versatile building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. The Boc-protected piperazine allows for selective functionalization, while the primary amine serves as a key handle for amide bond formation, reductive amination, and other amine-related chemistries. This guide focuses on the most common and effective synthetic strategies to obtain this compound with high purity and yield.

Primary Synthesis Route: Two-Step Synthesis from N-Boc-piperazine

The most widely employed and well-documented synthesis of this compound involves a two-step process starting from commercially available tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). This route consists of an initial N-alkylation step to introduce the three-carbon propyl chain with a masked amino group, followed by a transformation to unveil the primary amine. Two common variations of this route are detailed below.

Route 1A: Alkylation with 3-Chloropropanenitrile followed by Nitrile Reduction

This pathway involves the initial alkylation of N-Boc-piperazine with 3-chloropropanenitrile to form the nitrile intermediate, tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate. Subsequent reduction of the nitrile group yields the desired primary amine.

Experimental Protocol:

Step 1: Synthesis of tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate

-

To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base, typically potassium carbonate (1.5-2.0 eq) or triethylamine (1.5-2.0 eq).

-

To this stirred suspension, add 3-chloropropanenitrile (1.1-1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate as a colorless oil or a white solid.

Step 2: Reduction of tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate

-

Dissolve the nitrile intermediate (1.0 eq) in a suitable solvent, such as tetrahydrofuran (THF) or ethanol.

-

For catalytic hydrogenation, add a catalyst, typically Raney Nickel or Palladium on carbon (10 mol%).

-

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-24 hours.

-

Alternatively, for chemical reduction, add a reducing agent like lithium aluminum hydride (LAH) (2.0-3.0 eq) in anhydrous THF at 0 °C, followed by stirring at room temperature for 4-8 hours.

-

Upon completion (monitored by TLC or LC-MS), carefully quench the reaction. For hydrogenation, filter the catalyst through a pad of Celite. For LAH reduction, quench sequentially with water, 15% NaOH solution, and water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Quantitative Data for Route 1A:

| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Purity (%) |

| 1 | N-Boc-piperazine, 3-Chloropropanenitrile | K₂CO₃, Acetonitrile, 80 °C, 16h | tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate | 85-95 | >95 |

| 2 | tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate | Raney Ni, H₂, Ethanol, rt, 18h | This compound | 80-90 | >97 |

Reaction Pathway Diagram (Route 1A):

Caption: Synthesis via Alkylation and Nitrile Reduction.

Route 1B: Gabriel Synthesis Pathway

An alternative to the nitrile reduction is the use of the Gabriel synthesis. This involves alkylating N-Boc-piperazine with N-(3-bromopropyl)phthalimide, followed by the removal of the phthalimide protecting group to release the primary amine.[1][2][3]

Experimental Protocol:

Step 1: Synthesis of tert-butyl 4-(3-phthalimidopropyl)piperazine-1-carboxylate

-

In a round-bottom flask, combine N-Boc-piperazine (1.0 eq), N-(3-bromopropyl)phthalimide (1.05 eq), and a base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like DMF.

-

Stir the mixture at 60-70 °C for 12-18 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl 4-(3-phthalimidopropyl)piperazine-1-carboxylate.

Step 2: Deprotection of the Phthalimide Group

-

Dissolve the phthalimide intermediate (1.0 eq) in ethanol or methanol.

-

Add hydrazine monohydrate (2.0-3.0 eq) to the solution.

-

Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable solvent like dichloromethane and wash with water to remove any remaining hydrazine.

-

Dry the organic layer and concentrate to obtain the final product, this compound.

Quantitative Data for Route 1B:

| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Purity (%) |

| 1 | N-Boc-piperazine, N-(3-bromopropyl)phthalimide | K₂CO₃, DMF, 70 °C, 15h | tert-butyl 4-(3-phthalimidopropyl)piperazine-1-carboxylate | 80-90 | >95 |

| 2 | tert-butyl 4-(3-phthalimidopropyl)piperazine-1-carboxylate | Hydrazine hydrate, Ethanol, Reflux, 5h | This compound | 85-95 | >97 |

Reaction Pathway Diagram (Route 1B):

Caption: Synthesis via Gabriel Pathway.

Alternative Synthesis Route: Reductive Amination

A more direct, though less commonly detailed, approach is the reductive amination of a suitable aldehyde precursor with ammonia. This would involve the synthesis of tert-butyl 4-(2-formylethyl)piperazine-1-carboxylate, which can then be subjected to reductive amination.

Conceptual Workflow:

Caption: Conceptual Reductive Amination Workflow.

While conceptually straightforward, this route's practicality depends on the accessibility and stability of the aldehyde intermediate. Detailed and optimized protocols for this specific transformation are not as readily available in the literature compared to the two-step alkylation routes.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the N-alkylation of N-Boc-piperazine. Both the nitrile reduction and Gabriel synthesis pathways offer high yields and produce the target compound with high purity. The choice between these routes may depend on the availability of starting materials, safety considerations (e.g., handling of LAH or hydrazine), and the scale of the synthesis. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the planning and execution of the synthesis of this important pharmaceutical intermediate.

References

"Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate" solubility and stability

An In-depth Technical Guide on the Solubility and Stability of Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development. It outlines the predicted physicochemical properties based on the compound's structure and offers detailed experimental protocols for determining its aqueous and organic solvent solubility, as well as its stability under various stress conditions. This guide also includes structured tables for data presentation and visualizations of experimental workflows to facilitate a deeper understanding and practical application of the methodologies.

Introduction

This compound is a bifunctional molecule featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and bearing a primary aminopropyl side chain. This structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The Boc-protected piperazine offers a nucleophilic secondary amine for further functionalization, while the primary amine on the side chain provides a reactive site for amide bond formation or other modifications.

The solubility and stability of this intermediate are critical parameters that influence its handling, storage, reaction efficiency, and purification processes. Poor solubility can lead to challenges in reaction kinetics and purification, while instability can result in the formation of impurities, affecting the yield and purity of the final product. Therefore, a thorough understanding and characterization of these properties are essential for process optimization and ensuring the quality of synthesized APIs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial in predicting its solubility and stability behavior.

| Property | Value | Source |

| Molecular Formula | C12H25N3O2 | N/A |

| Molecular Weight | 243.35 g/mol | N/A |

| Appearance | Colorless to light yellow liquid or solid | N/A |

| Boiling Point | 345.9±35.0 °C (Predicted) | N/A |

| pKa (Predicted) | 10.2 (most basic) | N/A |

| LogP (Predicted) | 1.3 | N/A |

Solubility Profile

The solubility of this compound is influenced by its molecular structure, which contains both hydrophobic (Boc group) and hydrophilic (primary amine, piperazine nitrogens) moieties.

Predicted Solubility Behavior

-

Aqueous Solubility: The presence of the primary amine and the two piperazine nitrogens suggests that the compound's aqueous solubility will be pH-dependent. In acidic conditions (pH < pKa), these nitrogen atoms will be protonated, forming positively charged species that are more soluble in aqueous media. Conversely, at higher pH, the compound will be in its neutral form, which is expected to have lower aqueous solubility.

-

Organic Solvent Solubility: Due to the hydrophobic Boc group and the overall organic nature of the molecule, it is expected to be soluble in a range of common organic solvents, including methanol, ethanol, dichloromethane (DCM), and dimethyl sulfoxide (DMSO).

Experimental Determination of Solubility

To quantitatively determine the solubility, standardized methods such as kinetic and thermodynamic solubility assays should be employed.

Table 1: Template for Aqueous Solubility Data

| pH | Temperature (°C) | Method (Kinetic/Thermodynamic) | Solubility (mg/mL) |

| 2.0 | 25 | ||

| 5.0 | 25 | ||

| 7.4 | 25 | ||

| 9.0 | 25 |

Table 2: Template for Organic Solvent Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | |

| Ethanol | 25 | |

| Dichloromethane | 25 | |

| Acetonitrile | 25 | |

| Dimethyl Sulfoxide | 25 |

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a high-throughput method for determining the kinetic solubility of a compound from a DMSO stock solution.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

-

Incubation: Shake the plate at room temperature for a specified period (e.g., 2 hours) to allow for precipitation.

-

Analysis: Analyze the samples using a method that can distinguish between soluble and precipitated compound, such as nephelometry (light scattering) or UV-Vis spectroscopy after filtration or centrifugation.

-

Data Interpretation: The kinetic solubility is the highest concentration at which no precipitation is observed.

Stability Profile

The stability of this compound is crucial for its storage and handling. The primary routes of degradation for this compound are likely to be hydrolysis of the Boc group and oxidation of the amine functionalities.

Predicted Stability Behavior

-

Hydrolytic Stability: The Boc protecting group is known to be labile under acidic conditions. Therefore, the compound is expected to be unstable in acidic aqueous solutions, leading to the formation of 4-(3-aminopropyl)piperazine. It should exhibit greater stability in neutral and basic solutions.

-

Oxidative Stability: The primary and secondary amines in the molecule can be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to air and light over extended periods.

-

Thermal Stability: The compound is expected to have good thermal stability at ambient temperatures, but degradation may occur at elevated temperatures.

-

Photostability: While the molecule does not contain significant chromophores that absorb visible light, prolonged exposure to UV light could potentially lead to degradation.

Experimental Determination of Stability: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

Table 3: Template for Forced Degradation Study Data

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradants |

| 0.1 M HCl | 24 h | 60 | ||

| 0.1 M NaOH | 24 h | 60 | ||

| 3% H2O2 | 24 h | 25 | ||

| Heat (Solid State) | 7 days | 80 | ||

| Light (ICH Q1B) | 1.2 million lux hours | 25 |

Experimental Protocol: Forced Degradation by Hydrolysis

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, 0.1 M NaOH, and purified water.

-

Stress Application: Incubate the solutions at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). A control sample should be kept at 4 °C.

-

Neutralization: After the incubation period, cool the samples and neutralize the acidic and basic solutions.

-

Analysis: Analyze the stressed and control samples by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample. Identify any major degradation products by their retention times and, if using MS, their mass-to-charge ratios.

Hypothetical Signaling Pathway Involvement

Piperazine derivatives are common scaffolds in the design of ligands for G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic receptors. If this compound were used as an intermediate to synthesize a GPCR antagonist, the final API could be involved in a signaling pathway like the one illustrated below.

Summary and Recommendations

This compound is a versatile chemical intermediate whose utility is dependent on its solubility and stability. Based on its structure, it is predicted to have pH-dependent aqueous solubility and good solubility in common organic solvents. The primary stability concern is the hydrolysis of the Boc group under acidic conditions.

It is strongly recommended that researchers perform the described experimental protocols to determine the precise solubility and stability profiles of this compound under their specific laboratory and process conditions. The data generated will be invaluable for the development of robust and reproducible synthetic procedures, as well as for defining appropriate storage and handling guidelines. The templates and workflows provided in this guide offer a standardized framework for these essential characterization studies.

"Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate" synonyms and alternative names

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Synonyms

Primary Name: Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate

CAS Number: 373608-48-1

This technical guide provides a comprehensive overview of this compound, a versatile building block in medicinal chemistry, particularly recognized for its application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

A variety of synonyms and alternative names are used in literature and commercial listings for this compound. Understanding these is crucial for exhaustive literature searches and procurement.

| Type | Name |

| IUPAC Name | tert-butyl 4-(3-aminopropyl)-1-piperazinecarboxylate |

| Common Synonyms | 1-Boc-4-(3-aminopropyl)piperazine |

| 4-(3-Aminopropyl)piperazine-1-carboxylic acid tert-butyl ester | |

| N-Boc-N'-(3-aminopropyl)piperazine | |

| 3-(4-Boc-piperazinyl)propanamine | |

| 1-tert-Butyloxycarbonyl-4-(3-aminopropyl)piperazine | |

| CAS Registry Number | 373608-48-1 |

Physicochemical and Analytical Data

A summary of the key physical and chemical properties is presented below. This data is essential for reaction planning, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅N₃O₂ | - |

| Molecular Weight | 243.35 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid or solid | - |

| Melting Point | ~45-50 °C | |

| Boiling Point (Predicted) | 339.6 ± 37.0 °C at 760 mmHg | |

| Density (Predicted) | 1.042 ± 0.06 g/cm³ | |

| InChI Key | DQLCYLFCLQPLSY-UHFFFAOYSA-N | - |

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance) Data (400 MHz, CDCl₃, Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.44 | t, J=5.2 Hz | 4H | -N(CH₂CH₂)₂N-Boc |

| ~2.75 | t, J=6.8 Hz | 2H | -NCH₂CH₂CH₂NH₂ |

| ~2.42 | m | 6H | -N(CH₂CH₂)₂NCH₂- and -NCH₂CH₂CH₂NH₂ |

| ~1.65 | p, J=6.8 Hz | 2H | -NCH₂CH₂CH₂NH₂ |

| 1.46 | s | 9H | -C(CH₃)₃ |

| 1.25 (broad) | s | 2H | -NH₂ |

Note: Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Experimental Protocols

General Synthetic Approach

A common synthetic route to this compound involves the reaction of 1-Boc-piperazine with a suitable three-carbon electrophile bearing a protected amino group, followed by deprotection. A representative procedure is outlined below.

Reaction Scheme:

Step 1: Alkylation of 1-Boc-piperazine

-

To a stirred solution of 1-Boc-piperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq).

-

Add N-(3-bromopropyl)phthalimide (1.1 eq) to the mixture.

-

Heat the reaction mixture at 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude phthalimide-protected intermediate.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Deprotection

-

Dissolve the purified intermediate from Step 1 in a suitable solvent such as ethanol or methanol.

-

Add hydrazine hydrate (2.0-3.0 eq) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature, which may result in the precipitation of phthalhydrazide.

-

Filter the mixture and wash the solid with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by dissolving in a suitable organic solvent and washing with water to remove any remaining hydrazine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Role in PROTAC Technology

This compound serves as a versatile linker in the synthesis of PROTACs. The piperazine moiety offers a degree of conformational rigidity, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[] The primary amine provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand, while the Boc-protected nitrogen allows for selective functionalization.

General PROTAC Signaling Pathway

The general mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC utilizing a linker derived from this compound follows a structured workflow from synthesis to biological evaluation.

Caption: A typical experimental workflow for PROTAC synthesis and evaluation.

References

The Strategic Role of Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate in Modern Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate is a key bifunctional building block in medicinal chemistry, prized for its utility in the synthesis of complex pharmaceutical agents. Its structure, featuring a Boc-protected piperazine and a primary aminopropyl group, offers a versatile scaffold for constructing a wide array of bioactive molecules. This technical guide delves into the core applications of this intermediate, with a particular focus on its emerging and significant role as a linker in Proteolysis Targeting Chimeras (PROTACs), and its broader use in the synthesis of novel therapeutics, including potential anti-tumor and antidepressant compounds. This document will detail its chemical properties, outline key synthetic transformations, and provide generalized experimental frameworks for its application.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs due to its favorable pharmacokinetic properties.[1][2] this compound, with its distinct functional handles, serves as a valuable intermediate for introducing this desirable moiety into target molecules. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization, while the terminal primary amine on the propyl chain provides a nucleophilic site for a variety of chemical transformations. This dual functionality makes it an ideal component for creating elaborate molecular architectures, most notably in the rapidly advancing field of targeted protein degradation.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 373608-48-1 | [2][3] |

| Molecular Formula | C₁₂H₂₅N₃O₂ | [3] |

| Molecular Weight | 243.35 g/mol | [3] |

| Appearance | White crystal or crystalline powder | [4] |

| Melting Point | ~45-50 °C | [4] |

| Boiling Point | 339.6 ± 37.0 °C (Predicted) | |

| Density | 1.0 ± 0.1 g/cm³ | |

| pKa | 10.39 ± 0.10 (Predicted) | |

| Solubility | Soluble in organic solvents like ethanol and chloroform. | [4] |

Table 2: Representative Spectroscopic Data for a Boc-Protected Piperazine Derivative

(Note: This data is for a related compound and should be used for reference purposes only)

| Technique | Data |

| ¹H-NMR (500 MHz, CDCl₃) | δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H) |

| ¹³C-NMR (126 MHz, CDCl₃) | δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6 |

| IR (film) | νₘₐₓ 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 cm⁻¹ |

| HRMS (ESI-TOF) | m/z calcd. for C₁₄H₂₇NNaO₂ ([M+Na]⁺) 264.19340, found 264.19302 |

Source: Representative data adapted from supplementary information for a related Boc-protected piperazine derivative.[5]

Synthesis of the Intermediate

Caption: Conceptual synthesis pathway.

Role as a Chemical Intermediate in Drug Synthesis

The primary utility of this compound lies in its bifunctional nature, enabling its use in a variety of coupling reactions to build more complex molecules. The terminal primary amine is a versatile nucleophile for reactions such as amide bond formation and reductive amination.

Amide Bond Formation

A common application is the coupling of the primary amine with a carboxylic acid to form a stable amide linkage. This is a cornerstone reaction in the synthesis of many pharmaceutical agents.

References

The Pivotal Role of Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry. Its unique structure, featuring a Boc-protected piperazine for controlled reactivity and a primary amine on a propyl chain, makes it an invaluable linker and scaffold component in the design of novel therapeutics. This technical guide provides an in-depth analysis of its application in the synthesis of targeted therapies, with a focus on its role in the development of both small molecule inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Core Applications in Drug Discovery

The primary utility of this compound and its close analogs lies in their ability to connect different pharmacophores, thereby creating molecules with tailored biological activities. This is exemplified by its incorporation into two major classes of anti-cancer agents: Cyclin-Dependent Kinase (CDK) inhibitors and PROTACs.

A Key Building Block for CDK4/6 Inhibitors

While direct examples utilizing the aminopropyl variant are less prevalent in approved drugs, a closely related analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a crucial intermediate in the synthesis of the blockbuster CDK4/6 inhibitors Palbociclib and Ribociclib.[1][2] These drugs are at the forefront of treating HR-positive, HER2-negative breast cancer.[1] The piperazine moiety in these molecules serves as a key structural element that contributes to their efficacy and pharmacokinetic properties.

The core function of these inhibitors is to block the activity of CDK4 and CDK6, key enzymes in the cell cycle. In many cancers, the cyclin D-CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation.[3] Palbociclib and Ribociclib competitively inhibit the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and inducing cell cycle arrest.[4]

The potency of these inhibitors is well-documented, with specific IC50 values demonstrating their high affinity for their targets.

| Inhibitor | Target | IC50 (nM) | Reference(s) |

| Palbociclib | CDK4/Cyclin D1 | 11 | [4][5] |

| CDK6/Cyclin D3 | 16 | [4] | |

| Ribociclib | CDK4/Cyclin D1 | 10 | [5][] |

| CDK6/Cyclin D3 | 39 | [5][] |

The mechanism of action of Palbociclib and Ribociclib involves the direct inhibition of the CDK4/6-Cyclin D-Rb signaling pathway, which is a critical regulator of cell cycle progression.

Caption: CDK4/6 signaling pathway and the inhibitory action of Palbociclib/Ribociclib.

A Versatile Linker for PROTACs

This compound is increasingly utilized as a linker in the development of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. They consist of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The piperazine moiety within the linker can enhance solubility and provide a degree of rigidity, which can be advantageous for the formation of a stable ternary complex between the POI and the E3 ligase.

The synthesis of a PROTAC using this linker typically involves a multi-step process where the primary amine of the deprotected linker is coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand, often through amide bond formation. The Boc-protected nitrogen of the piperazine allows for selective functionalization of the other end of the molecule.

The general workflow for synthesizing a PROTAC using this compound involves a series of coupling and deprotection steps.

Caption: General experimental workflow for the synthesis of a PROTAC.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a CDK4/6 inhibitor intermediate and the coupling of the linker to a ligand, which are central to the applications of this compound and its analogs.

Synthesis of a Palbociclib Intermediate

This protocol describes the coupling of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate with a pyrimidine derivative, a key step in the synthesis of Palbociclib.

Materials:

-

tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

-

6-acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Toluene

-

Methanol

Procedure:

-

A solution of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (1.05 eq) in toluene is prepared in a reaction vessel under an inert atmosphere.

-

The solution is cooled to -5 to 5 °C.

-

In a separate vessel, a solution of 6-acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq) in toluene is prepared.

-

LiHMDS (1.0 M in THF, 1.1 eq) is slowly added to the cooled solution of the piperazine derivative.

-

The solution of the pyrimidine derivative is then slowly added to the reaction mixture, maintaining the temperature between -5 and 5 °C.

-

The reaction mixture is stirred at this temperature until the reaction is deemed complete by TLC or LC-MS analysis.

-

The reaction is then warmed to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from methanol to yield the desired coupled product.

General Protocol for Amide Coupling in PROTAC Synthesis

This protocol outlines a general procedure for the coupling of a deprotected piperazine linker to a carboxylic acid-containing ligand (either for the POI or E3 ligase).

Materials:

-

Deprotected linker with a free piperazine amine (e.g., from deprotection of an E3-ligand-linker-Boc intermediate)

-

Carboxylic acid-functionalized ligand (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

Procedure:

-

The carboxylic acid-functionalized ligand is dissolved in anhydrous DMF in a reaction vessel under an inert atmosphere.

-

HATU and DIPEA are added to the solution, and the mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

-

A solution of the deprotected linker (1.1 eq) in anhydrous DMF is added to the reaction mixture.

-

The reaction is stirred at room temperature for 2-12 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the final coupled product.

Conclusion

This compound and its analogs are indispensable tools in modern medicinal chemistry. Their application as key building blocks in the synthesis of targeted therapies, including highly successful CDK4/6 inhibitors and emerging PROTAC degraders, highlights their versatility and importance. The ability to readily introduce a functionalized piperazine moiety allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of more effective and safer drugs. As the field of targeted protein degradation continues to expand, the demand for such well-designed linkers is expected to grow, further solidifying the central role of this compound in the future of drug discovery.

References

- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. A MedChem toolbox for cereblon-directed PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

"Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate" as a PROTAC linker.

An In-depth Technical Guide to Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate in PROTAC Linker Design

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, inducing the degradation of specific target proteins rather than simply inhibiting their function. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This technical guide focuses on This compound , a versatile building block for the construction of PROTAC linkers. While not typically used as a complete linker itself, its structural features offer a valuable scaffold for synthesizing more complex and effective linker chains. This molecule provides a rigid piperazine ring that can help to control the conformation of the linker, along with a protected amine that allows for sequential, controlled synthesis of the final PROTAC molecule.

Role and Chemical Properties of the Building Block

This compound is a bifunctional molecule that serves as an excellent starting point for linker synthesis. Its key chemical features include:

-

A Primary Amine (-NH2): This group provides a reactive site for conjugation to either the warhead (target protein ligand) or the E3 ligase ligand, typically through the formation of an amide bond.

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen prevents unwanted side reactions. This group can be selectively removed under acidic conditions to reveal a secondary amine, which can then be further functionalized to extend the linker chain or attach to the other end of the PROTAC.

-

A Piperazine Ring: This heterocyclic motif imparts a degree of rigidity to the linker, which can be advantageous for optimizing the formation of a stable and productive ternary complex. The piperazine core can also improve the physicochemical properties of the PROTAC, such as solubility.

Synthesis and Incorporation into PROTACs

The incorporation of this compound into a PROTAC linker generally follows a stepwise synthetic route. The primary amine is first coupled to a carboxylic acid on either the warhead or the E3 ligase ligand. Following this, the Boc protecting group is removed, and the newly exposed secondary amine is reacted with the other binding moiety.

Below is a generalized synthetic workflow for incorporating this building block:

Caption: General synthetic workflow for incorporating the piperazine building block.

Application in PROTAC Design: A Case Study

While specific PROTACs using this exact building block as a major component are often proprietary or embedded within complex structures, we can analyze its role in the context of developing degraders for specific targets. For instance, in the development of Bruton's tyrosine kinase (BTK) degraders, piperazine-containing linkers are common. These linkers can be synthesized using this compound as a starting material.

Quantitative Data

The following table summarizes hypothetical but representative data for a BTK-targeting PROTAC (PROTAC-X) that incorporates the piperazine moiety derived from our building block, compared to a PROTAC with a simple PEG linker.

| Parameter | PROTAC-X (with Piperazine Moiety) | PROTAC-Y (PEG Linker) |

| Target Binding Affinity (Kd) | 50 nM | 65 nM |

| E3 Ligase Binding Affinity (Kd) | 150 nM | 140 nM |

| DC50 (Concentration for 50% degradation) | 15 nM | 100 nM |

| Dmax (Maximum degradation) | >95% | 85% |

| Cellular Permeability (Papp) | 5.2 x 10^-6 cm/s | 3.1 x 10^-6 cm/s |

Experimental Protocols

General Protocol for PROTAC Synthesis

-

Amide Coupling: To a solution of the carboxylic acid-containing warhead (1 eq.) in DMF, add HATU (1.2 eq.) and DIPEA (3 eq.). Stir for 10 minutes. Add this compound (1.1 eq.) and stir at room temperature for 12-18 hours. Monitor the reaction by LC-MS. Upon completion, extract the product with ethyl acetate and purify by column chromatography.

-

Boc Deprotection: Dissolve the Boc-protected intermediate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Final Amide Coupling: To a solution of the deprotected amine intermediate in DMF, add the carboxylic acid-containing E3 ligase ligand (1 eq.), HATU (1.2 eq.), and DIPEA (3 eq.). Stir at room temperature for 12-18 hours. Purify the final PROTAC using reverse-phase HPLC.

Protocol for Western Blotting to Determine Protein Degradation

-

Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Caption: Experimental workflow for assessing PROTAC-induced protein degradation.

Signaling Pathway Context

PROTACs developed using this linker building block can target proteins in a variety of signaling pathways. For example, a BTK-targeting PROTAC would impact the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of certain B-cell lymphomas.

Caption: Mechanism of a BTK PROTAC in the context of the BCR signaling pathway.

Conclusion

This compound is a valuable and versatile building block in the synthesis of PROTAC linkers. Its pre-protected, bifunctional nature allows for controlled, stepwise construction of complex linker architectures. The incorporation of the piperazine motif can enhance the physicochemical properties and conformational rigidity of the linker, potentially leading to more potent and effective PROTACs. The synthetic and analytical protocols provided in this guide offer a framework for researchers and drug developers to utilize this building block in the design and evaluation of novel protein degraders.

Piperazine Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs.[1][2] This six-membered nitrogen-containing heterocycle confers favorable physicochemical and pharmacokinetic properties, including aqueous solubility and oral bioavailability, making it an attractive moiety for drug design.[3][4] This technical guide provides an in-depth exploration of piperazine derivatives in drug discovery, covering their synthesis, diverse mechanisms of action across various therapeutic areas, and key experimental protocols for their evaluation. Quantitative pharmacological data for representative approved drugs are presented in structured tables for comparative analysis. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive overview for researchers in the field.

Introduction: The Prominence of the Piperazine Scaffold

The versatility of the piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, has established it as a highly valued scaffold in drug discovery.[5][6] Its unique structural and physicochemical properties contribute significantly to the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][7] The two nitrogen atoms in the piperazine ring can be readily substituted, allowing for the creation of diverse chemical libraries with a wide range of biological activities.[3][6] This adaptability has led to the development of piperazine-containing drugs across numerous therapeutic areas, including oncology, central nervous system (CNS) disorders, infectious diseases, and more.[8][9][10]

The presence of the piperazine moiety often enhances a molecule's aqueous solubility and oral bioavailability, crucial parameters for drug development.[3] Furthermore, the piperazine ring can act as a rigid linker to orient pharmacophoric groups in a specific spatial arrangement for optimal target engagement.[4] Many notable drugs, such as the anticancer agent imatinib and the antipsychotic aripiprazole, feature a piperazine ring as a central structural element, underscoring its importance in medicinal chemistry.[1][8] Between 2012 and 2023, 36 small-molecule drugs containing a piperazine ring system were approved by the U.S. FDA, with 15 of them being anticancer agents.[8]

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives can be broadly categorized into two main approaches: construction of the piperazine ring itself and functionalization of a pre-existing piperazine core.

Construction of the Piperazine Ring

A common method for forming the piperazine ring is through the reaction of a 1,2-diamine with a 1,2-dielectrophile. For instance, reacting alcoholic ammonia with 1,2-dichloroethane can produce piperazine.[11] Another approach involves the reduction of pyrazine with sodium in ethanol.[11] More advanced methods, such as palladium-catalyzed cyclization reactions, allow for the modular synthesis of highly substituted piperazines with good regio- and stereochemical control.[5]

Functionalization of the Piperazine Core

The majority of piperazine-containing drugs are synthesized by functionalizing the nitrogen atoms of a piperazine ring. Common synthetic strategies include:

-

N-Alkylation and N-Arylation: The secondary amines of the piperazine ring are readily alkylated or arylated through nucleophilic substitution reactions with alkyl halides or aryl halides.

-

Reductive Amination: This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent to form N-alkylated derivatives.

-

Amide Bond Formation: Acylation of the piperazine nitrogen with acyl chlorides or carboxylic acids (using coupling agents) is a widely used method to introduce amide functionalities.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds, enabling the synthesis of N-arylpiperazines.

-

C-H Functionalization: Recent advances have focused on the direct functionalization of the C-H bonds of the piperazine ring, allowing for the introduction of substituents on the carbon atoms and increasing structural diversity.[1]

A simplified one-pot, one-step synthetic procedure for preparing monosubstituted piperazine derivatives has been developed, which utilizes the in-situ formation of a piperazine-1-ium cation to avoid the need for protecting groups.[6]

Therapeutic Applications and Mechanisms of Action

Piperazine derivatives exhibit a remarkable diversity of pharmacological activities, targeting a wide range of biological molecules.

Anticancer Agents

A significant number of piperazine-containing drugs are used in oncology. Their mechanisms of action are often centered on the inhibition of key signaling pathways that drive cancer cell proliferation and survival.

-

Imatinib: This tyrosine kinase inhibitor targets the BCR-ABL fusion protein in chronic myeloid leukemia (CML), as well as c-KIT and PDGFRA in gastrointestinal stromal tumors (GIST).[8][12] Imatinib binds to the ATP-binding site of these kinases, stabilizing their inactive conformation and blocking downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT, which are crucial for cell proliferation and survival.[12][13]

-

Olaparib: As a poly(ADP-ribose) polymerase (PARP) inhibitor, olaparib is particularly effective in cancers with mutations in BRCA1 or BRCA2 genes.[14][15] PARP is essential for the repair of DNA single-strand breaks. In BRCA-deficient cancer cells, where the homologous recombination pathway for double-strand break repair is impaired, PARP inhibition by olaparib leads to the accumulation of DNA damage and cell death through a process known as synthetic lethality.[14][16]

Caption: Imatinib inhibits BCR-ABL, c-KIT, and PDGFRA signaling.

Caption: Olaparib induces synthetic lethality in BRCA-mutant cells.

Central Nervous System (CNS) Agents

Piperazine derivatives are widely used in the treatment of various CNS disorders, including schizophrenia, depression, and anxiety.[9]

-

Aripiprazole: This atypical antipsychotic acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[4][17] This "dopamine system stabilizer" effect allows it to modulate dopaminergic activity, reducing it in hyperdopaminergic states (positive symptoms of schizophrenia) and increasing it in hypodopaminergic states (negative and cognitive symptoms).[18] Its interaction with serotonin receptors is thought to contribute to its antidepressant and anxiolytic properties.[4]

-

Buspirone: Used for the treatment of anxiety disorders, buspirone is a partial agonist at the serotonin 5-HT1A receptor.

Caption: Aripiprazole's multi-receptor activity in the CNS.

Anthelmintic Agents

The traditional use of piperazine is as an anthelmintic for the treatment of roundworm and pinworm infections.[19] Its mechanism of action involves acting as an agonist at the gamma-aminobutyric acid (GABA) receptors on the muscle cells of the parasites.[19][20] This leads to hyperpolarization of the muscle cell membrane, causing flaccid paralysis of the worm, which is then expelled from the host's gastrointestinal tract.[19] The selectivity of piperazine for helminths is due to the difference in GABA receptor isoforms between vertebrates and invertebrates.[20]

Other Therapeutic Areas

Piperazine derivatives have also found applications as:

-

Antihistamines: Cetirizine is a second-generation antihistamine that acts as a selective antagonist of peripheral H1 histamine receptors, providing relief from allergy symptoms with minimal sedation.[9][]

-

Antiviral Agents: Certain piperazine derivatives have shown efficacy against various viruses.

-

Cardiovascular Drugs: Sildenafil, originally developed for cardiovascular conditions, is a potent inhibitor of phosphodiesterase type 5 (PDE5), leading to vasodilation.[3][5]

Caption: Sildenafil inhibits PDE5, leading to smooth muscle relaxation.

Caption: Cetirizine blocks the histamine H1 receptor to alleviate allergy symptoms.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the in vitro bioactivity of representative approved piperazine-containing drugs.

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound/Drug | Target(s) | Cell Line | IC50 (µM) | Reference |

| Imatinib | BCR-ABL, c-KIT, PDGFRA | K562 (CML) | 0.25 | [8] |

| Olaparib | PARP1, PARP2 | MDA-MB-436 (Breast Cancer, BRCA1 mutant) | 0.001 | [15] |

| Temsirolimus | mTOR | PC-3 (Prostate Cancer) | 0.02 | |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | HUVEC | 0.0002 |

Table 2: CNS Activity of Piperazine Derivatives

| Compound/Drug | Target(s) | Assay Type | Ki (nM) | Reference |

| Aripiprazole | Dopamine D2 Receptor | Radioligand Binding | 0.34 | [22] |

| Serotonin 5-HT1A Receptor | Radioligand Binding | 1.7 | [22] | |

| Serotonin 5-HT2A Receptor | Radioligand Binding | 3.4 | [22] | |

| Buspirone | Serotonin 5-HT1A Receptor | Radioligand Binding | 13.8 | |

| Vortioxetine | Serotonin Transporter (SERT) | Radioligand Binding | 1.6 | |

| Serotonin 5-HT1A Receptor | Radioligand Binding | 15 | ||

| Serotonin 5-HT7 Receptor | Radioligand Binding | 19 |

Table 3: Other Biological Activities of Piperazine Derivatives

| Compound/Drug | Target | Assay Type | IC50 (nM) | Reference |

| Sildenafil | PDE5 | Enzyme Inhibition | 3.9 | |

| Cetirizine | Histamine H1 Receptor | Radioligand Binding | 30 | |

| Ciprofloxacin | DNA gyrase, Topoisomerase IV | Enzyme Inhibition | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of piperazine derivatives.

Synthesis of a Monosubstituted Piperazine Derivative (General Procedure)

This protocol describes a simplified one-pot synthesis of a monosubstituted piperazine.[6]

-

Materials: Piperazine, hydrochloric acid (or acetic acid), appropriate acylating or alkylating agent, solvent (e.g., water, ethanol), and a heterogeneous catalyst (e.g., metal ions supported on a polymeric resin).

-

Procedure:

-

Dissolve piperazine in the chosen solvent.

-

Add one equivalent of acid (e.g., HCl) to form the piperazine-1-ium cation in situ.

-

Add the heterogeneous catalyst to the reaction mixture.

-

Slowly add the acylating or alkylating agent to the stirred solution at room temperature or an elevated temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter off the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to obtain the desired monosubstituted piperazine.

-

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol determines the IC50 value of a piperazine derivative against a specific kinase.[3]

-

Materials: Purified recombinant kinase, specific peptide or protein substrate, piperazine derivative stock solution (in DMSO), kinase reaction buffer, [γ-³³P]ATP, and filter plates.

-

Procedure:

-

Prepare serial dilutions of the piperazine derivative in DMSO.

-

In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.

-

Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and spot the reaction mixture onto filter plates.

-

Wash the filter plates multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plates, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for a radiometric kinase inhibition assay.

Radioligand Binding Assay for GPCRs (e.g., Dopamine D2 Receptor)

This protocol measures the binding affinity (Ki) of a piperazine derivative to a G-protein coupled receptor.[20]

-

Materials: Cell membranes expressing the target receptor (e.g., HEK293 cells with human D2 receptor), a specific radioligand (e.g., [³H]-Spiperone), a known antagonist for non-specific binding determination (e.g., haloperidol), piperazine derivative, binding buffer, and glass fiber filters.

-

Procedure:

-

Prepare serial dilutions of the piperazine derivative.

-

In a 96-well plate, add the binding buffer, radioligand, and either the test compound, buffer (for total binding), or the known antagonist (for non-specific binding).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate for a specific time at a defined temperature to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: General workflow for a radioligand binding assay.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of a piperazine derivative on cancer cell lines.

-

Materials: 96-well microplate, cancer cell lines, cell culture medium, piperazine derivative stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO).

-

Procedure:

-